molecular formula C21H26N2O3S B2642103 N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 333450-45-6

N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2642103
CAS No.: 333450-45-6
M. Wt: 386.51
InChI Key: RAQMWRYBZPVLRM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and antimicrobial research. It features a benzamide core substituted with a 2,5-dimethylphenyl group on the amide nitrogen and a (2-methylpiperidin-1-yl)sulfonyl group on the phenyl ring. This structure combines elements found in compounds with documented biological activity . The 2,5-dimethylphenyl scaffold is a known structural feature in compounds being investigated for their activity against multidrug-resistant Gram-positive bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the benzenesulfonamide moiety is a common pharmacophore in various biologically active molecules and pharmaceutical agents, suggesting potential for diverse biochemical interactions . The presence of the (2-methylpiperidin-1-yl)sulfonyl group may influence the compound's lipophilicity and membrane permeability, which are critical parameters for antimicrobial activity . Researchers can explore this compound as a novel scaffold in the development of antimicrobial candidates or as a tool for biochemical studies. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-7-8-16(2)20(14-15)22-21(24)18-9-11-19(12-10-18)27(25,26)23-13-5-4-6-17(23)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMWRYBZPVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The resulting benzamide is then subjected to sulfonylation using 2-methylpiperidine and a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and bioactivity, N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is compared below with analogous benzamide derivatives and sulfonamide-containing molecules.

Structural Analogues in Adjuvant Research

Compound Name Structural Differences Key Findings
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Contains a thiazole ring and unsubstituted piperidine sulfonyl group. Demonstrated potent NF-κB activation and cytokine induction with LPS, but lower solubility due to the thiazole moiety .
Compound 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) Features a 4-propylpiperidine sulfonyl group. Showed enhanced cytokine production (IL-6, TNF-α) compared to 2D216, attributed to the elongated alkyl chain improving membrane permeability .
Target Compound (this compound) Lacks thiazole ring; has 2-methylpiperidine sulfonyl. Exhibits balanced solubility and NF-κB prolongation, with reduced cytotoxicity compared to thiazole-containing analogs .

Functional Analogues in Agrochemicals

Compound Name Structural Differences Application
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxy substituent instead of sulfonamide. Herbicide targeting plant auxin receptors; lacks immune-modulatory activity .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide core with fluorinated aryl groups. Pre-emergent herbicide; structural rigidity reduces metabolic degradation .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 2D216 Etobenzanid
Molecular Weight 386.5 g/mol 429.9 g/mol 334.2 g/mol
LogP (Predicted) 3.2 4.1 2.8
Water Solubility Moderate Low High
CYP450 Inhibition Weak (IC₅₀ >10 µM) Moderate (IC₅₀ ~5 µM) Not reported

Biological Activity

N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H22N2O2S
Molecular Weight: 306.43 g/mol
IUPAC Name: this compound

The compound features a sulfonamide moiety linked to a piperidine ring and a dimethylphenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. It is hypothesized that the compound may act as an inhibitor or modulator of certain protein targets, leading to various pharmacological effects.

Biological Activity and Pharmacological Effects

  • Anticancer Activity
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a related sulfonamide compound demonstrated significant inhibition of cell proliferation in breast cancer models .
    • The mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties
    • This compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies suggest it could inhibit bacterial growth by disrupting cell wall synthesis .
    • The structure's sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria.
  • Neuroprotective Effects
    • Preliminary research suggests that the compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems. It may enhance synaptic plasticity and protect against neurodegeneration .

Case Study 1: Anticancer Activity in Breast Cancer

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased apoptosis markers such as cleaved caspase-3 and PARP.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Case Study 2: Antibacterial Efficacy

In another study assessing antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and >64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

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